Bis[di(propan-2-yl)amino]boranecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diisopropylamino)cyanoborane: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a boron atom bonded to two diisopropylamino groups and a cyanide group, making it a versatile reagent in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(diisopropylamino)cyanoborane typically involves the reaction of diisopropylamine with a boron-containing precursorThe reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron intermediates .
Industrial Production Methods: While specific industrial production methods for bis(diisopropylamino)cyanoborane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(diisopropylamino)cyanoborane undergoes various chemical reactions, including:
Amination Reactions: It can act as an iminium ion generator in amination reactions, such as the Strecker-type aminative cyanation and Mannich-type reactions.
Reductive Amination: It is effective in reductive amination of aldehydes, where it serves as a hydride donor in the presence of sodium borohydride.
Common Reagents and Conditions:
Amination Reactions: Typically involve aldehydes and ketene silyl acetals or silyl enol ethers under mild conditions.
Reductive Amination: Requires sodium borohydride as a hydride donor.
Major Products Formed:
Amination Reactions: Produce α-amino nitriles and α-amino ketones.
Reductive Amination: Yields amino esters and ketones.
Wissenschaftliche Forschungsanwendungen
Bis(diisopropylamino)cyanoborane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic transformations, including amination and cyanation reactions.
Biological Research: Modified nucleosides containing cyanoborane groups have shown potential anti-tumor activity in mammalian cell lines and anti-inflammatory and hypolipidemic activities in mice.
Material Science: It is utilized in the synthesis of boron-containing polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(diisopropylamino)cyanoborane involves its ability to generate iminium ions from carbonyl compounds. The diisopropylamino groups facilitate the transfer of the amino group and the cyanide group from boron to the carbonyl carbon atom, leading to the formation of various products such as α-amino nitriles and ketones . This process is crucial in many organic synthesis reactions.
Vergleich Mit ähnlichen Verbindungen
Bis(dialkylamino)boranes: These compounds also serve as iminium ion generators and are used in similar amination reactions.
Cyanoborane-Modified Nucleosides: These compounds exhibit similar biological activities and are used in therapeutic research.
Uniqueness: Bis(diisopropylamino)cyanoborane is unique due to its specific combination of diisopropylamino and cyanide groups, which provide distinct reactivity and selectivity in various chemical reactions. Its ability to generate iminium ions efficiently makes it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
133567-31-4 |
---|---|
Molekularformel |
C13H28BN3 |
Molekulargewicht |
237.20 g/mol |
IUPAC-Name |
bis[di(propan-2-yl)amino]boranylformonitrile |
InChI |
InChI=1S/C13H28BN3/c1-10(2)16(11(3)4)14(9-15)17(12(5)6)13(7)8/h10-13H,1-8H3 |
InChI-Schlüssel |
DKFNSJAUUGBKLT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#N)(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.